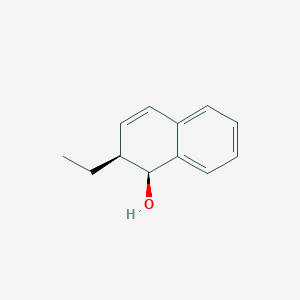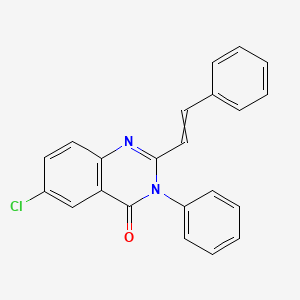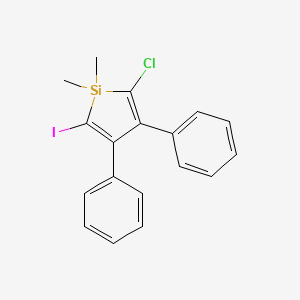![molecular formula C12H25N3O5 B12537728 Butanedioic acid;1-[3-(dimethylamino)propyl]-3-ethylurea CAS No. 672295-35-1](/img/structure/B12537728.png)
Butanedioic acid;1-[3-(dimethylamino)propyl]-3-ethylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butanedioic acid;1-[3-(dimethylamino)propyl]-3-ethylurea is a chemical compound with the molecular formula C12H25N3O5. It is known for its unique structure and properties, making it valuable in various scientific and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Butanedioic acid;1-[3-(dimethylamino)propyl]-3-ethylurea typically involves the reaction of butanedioic acid with 1-[3-(dimethylamino)propyl]-3-ethylurea under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
Butanedioic acid;1-[3-(dimethylamino)propyl]-3-ethylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of simpler compounds.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different carboxylic acids, while reduction may produce simpler amines .
Aplicaciones Científicas De Investigación
Butanedioic acid;1-[3-(dimethylamino)propyl]-3-ethylurea has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and use in drug development.
Industry: Utilized in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of Butanedioic acid;1-[3-(dimethylamino)propyl]-3-ethylurea involves its interaction with specific molecular targets and pathways. The compound may act by binding to certain enzymes or receptors, leading to changes in cellular processes and functions. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to Butanedioic acid;1-[3-(dimethylamino)propyl]-3-ethylurea include:
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide
- 1-[3-(Dimethylamino)propyl]-3-ethylurea
Uniqueness
This compound is unique due to its specific structure and properties, which make it suitable for a wide range of applications. Its ability to undergo various chemical reactions and interact with different molecular targets sets it apart from other similar compounds .
Propiedades
Número CAS |
672295-35-1 |
|---|---|
Fórmula molecular |
C12H25N3O5 |
Peso molecular |
291.34 g/mol |
Nombre IUPAC |
butanedioic acid;1-[3-(dimethylamino)propyl]-3-ethylurea |
InChI |
InChI=1S/C8H19N3O.C4H6O4/c1-4-9-8(12)10-6-5-7-11(2)3;5-3(6)1-2-4(7)8/h4-7H2,1-3H3,(H2,9,10,12);1-2H2,(H,5,6)(H,7,8) |
Clave InChI |
VKXWMNLBGITJJW-UHFFFAOYSA-N |
SMILES canónico |
CCNC(=O)NCCCN(C)C.C(CC(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2,2'-Bi-1H-pyrrole]-5,5'-dicarbothioamide, N,N'-dihexyl-](/img/structure/B12537649.png)
![N,N'-[(1S,2S)-1,2-Bis(4-chlorophenyl)ethane-1,2-diyl]diacetamide](/img/structure/B12537655.png)
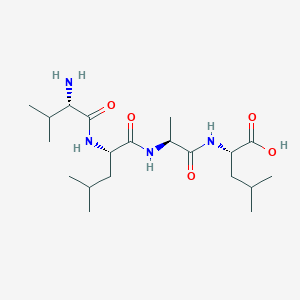
![2-({[(Pyridin-2-yl)methyl]amino}methyl)benzoic acid](/img/structure/B12537665.png)

![1,1'-[(2,3,5,6-Tetramethyl-1,4-phenylene)bis(oxy)]bis(4-nitrobenzene)](/img/structure/B12537682.png)
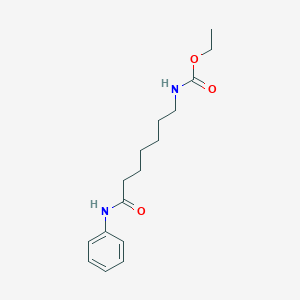

![2-[(Pyridin-4-yl)amino]-2-sulfanylideneacetamide](/img/structure/B12537693.png)
![Ethyl 3-[(2-methylphenyl)amino]propanimidate](/img/structure/B12537703.png)
